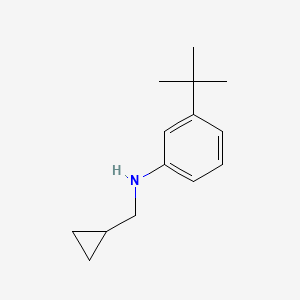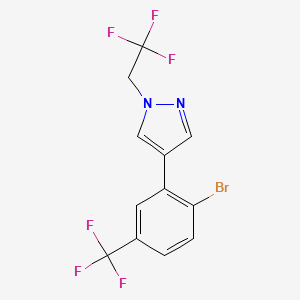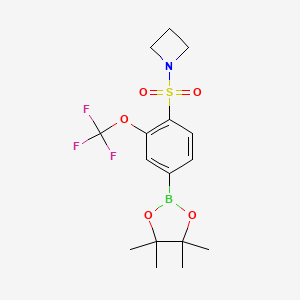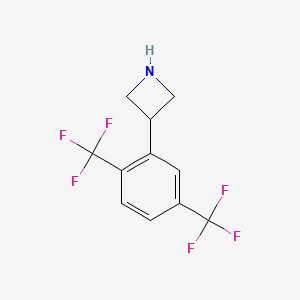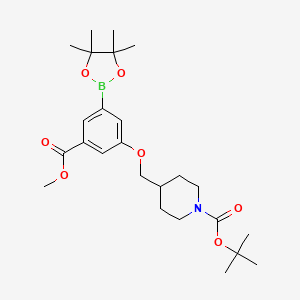
tert-Butyl 4-((3-(methoxycarbonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 4-((3-(methoxycarbonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)piperidine-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research This compound is notable for its unique structure, which includes a tert-butyl ester, a piperidine ring, and a boronate ester group
Vorbereitungsmethoden
The synthesis of tert-Butyl 4-((3-(methoxycarbonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)piperidine-1-carboxylate typically involves multiple steps. One reported method starts with piperidin-4-ylmethanol, which undergoes acylation, sulfonation, and substitution reactions to yield the final product . The reaction conditions often include the use of specific reagents and catalysts to ensure high yield and purity. Industrial production methods may employ flow microreactor systems to enhance efficiency and sustainability .
Analyse Chemischer Reaktionen
This compound can undergo various types of chemical reactions, including:
Oxidation: The presence of the boronate ester group allows for oxidation reactions, which can be facilitated by reagents such as hydrogen peroxide.
Reduction: Reduction reactions can target the ester groups, converting them into alcohols under appropriate conditions.
Substitution: The piperidine ring and phenoxy groups can participate in nucleophilic substitution reactions, often using reagents like sodium hydride or potassium carbonate.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids in the presence of acidic or basic conditions.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 4-((3-(methoxycarbonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)piperidine-1-carboxylate has several applications in scientific research:
Biology: The compound’s reactivity makes it useful in bioconjugation techniques, where it can be linked to biomolecules for various studies.
Industry: The compound’s stability and reactivity make it suitable for use in industrial processes, including the production of polymers and advanced materials.
Wirkmechanismus
The mechanism of action of tert-Butyl 4-((3-(methoxycarbonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition studies. The piperidine ring can interact with various receptors and enzymes, modulating their activity and leading to potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other boronate esters and piperidine derivatives. For example:
Phenylboronic acid: Shares the boronate ester group but lacks the piperidine ring, making it less versatile in certain applications.
Piperidine-1-carboxylate derivatives: These compounds have similar structural features but may differ in their reactivity and stability.
tert-Butyl esters: These compounds share the tert-butyl ester group but may lack the boronate ester or piperidine ring, affecting their overall properties.
Eigenschaften
Molekularformel |
C25H38BNO7 |
|---|---|
Molekulargewicht |
475.4 g/mol |
IUPAC-Name |
tert-butyl 4-[[3-methoxycarbonyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C25H38BNO7/c1-23(2,3)32-22(29)27-11-9-17(10-12-27)16-31-20-14-18(21(28)30-8)13-19(15-20)26-33-24(4,5)25(6,7)34-26/h13-15,17H,9-12,16H2,1-8H3 |
InChI-Schlüssel |
RCJFQHHDLCFPOK-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OCC3CCN(CC3)C(=O)OC(C)(C)C)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


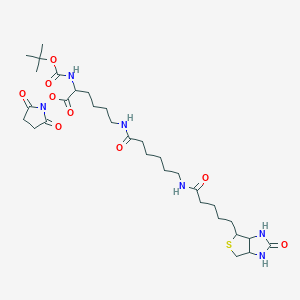



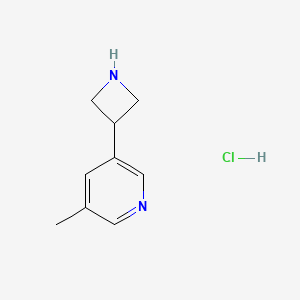

![6-(Benzyloxy)-1-cyclobutyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13715015.png)

![N-Cyclopropyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13715023.png)
